molecular formula C22H21FN2O3S B2953394 (4-(1H-pyrrol-1-yl)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone CAS No. 2034528-48-6

(4-(1H-pyrrol-1-yl)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

Cat. No.: B2953394
CAS No.: 2034528-48-6
M. Wt: 412.48
InChI Key: PHTAPZLSHSVSEW-UHFFFAOYSA-N
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Description

The compound (4-(1H-pyrrol-1-yl)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is an intricate molecule featuring multiple functional groups. Its structural complexity and functional diversity make it a fascinating subject for research and potential application in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:: The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone can involve several steps, starting from basic chemical building blocks. Initial synthesis might involve the preparation of 4-(1H-pyrrol-1-yl)phenyl through a coupling reaction of pyrrole and a phenyl halide. Separately, the 7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl moiety can be synthesized via a cyclization reaction of 2-fluoroaniline with thiazepane precursors. Finally, these two components are typically brought together via a nucleophilic substitution reaction using methanone as a linking agent under controlled conditions.

Industrial Production Methods:: For industrial-scale production, more efficient methods might be employed, such as continuous flow synthesis or using catalysts to speed up reaction times and increase yields. Optimized reaction conditions—temperature, pressure, and solvent choice—are crucial for maximizing product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: : The compound can undergo oxidation reactions, particularly affecting the pyrrole ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the methanone group, converting it to alcohol derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, particularly on the phenyl and pyrrole groups.

Common Reagents and Conditions::
  • Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed::
  • Oxidation: : N-oxide derivatives of the pyrrole ring.

  • Reduction: : Alcohol derivatives at the methanone linkage.

  • Substitution: : Halogenated or alkylated phenyl and pyrrole derivatives.

Scientific Research Applications

  • Chemistry: : As a reactant in synthetic chemistry for creating novel compounds.

  • Medicine: : Investigated for pharmacological properties, possibly as a lead compound for drug development.

  • Industry: : Utilized in materials science for developing new materials with specific properties, such as in polymers or coatings.

Mechanism of Action

Molecular Targets and Pathways:: The precise mechanism depends on its application, but typically involves interactions with specific enzymes or receptors due to the presence of the pyrrole and phenyl groups. The compound may also interfere with biochemical pathways by mimicking or inhibiting natural substrates, affecting cellular processes.

Comparison with Similar Compounds

When compared with other similar compounds, (4-(1H-pyrrol-1-yl)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone stands out due to:

  • The presence of both pyrrole and thiazepane rings, which is rare and provides a unique combination of chemical properties.

  • The fluorophenyl group, which can enhance its interactions with biological targets due to increased lipophilicity and metabolic stability.

Similar Compounds

  • Pyrrole-based compounds: : Differing in substituents on the pyrrole ring.

  • Thiazepane derivatives: : Varying in the nature of the substituents on the thiazepane ring.

  • Fluorophenyl-containing molecules: : Differ in the attached functional groups or core structure.

This multifaceted compound opens many doors for research and potential applications. Its synthesis, reactivity, and unique structure provide numerous opportunities to explore its capabilities further.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c23-20-6-2-1-5-19(20)21-11-14-25(15-16-29(21,27)28)22(26)17-7-9-18(10-8-17)24-12-3-4-13-24/h1-10,12-13,21H,11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTAPZLSHSVSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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